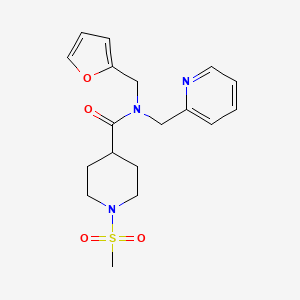
N-(furan-2-ylmethyl)-1-(methylsulfonyl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(furan-2-ylmethyl)-1-(methylsulfonyl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H23N3O4S and its molecular weight is 377.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(furan-2-ylmethyl)-1-(methylsulfonyl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide, with CAS number 1286727-77-2, is a complex organic compound notable for its diverse biological activities. This compound features a unique structure that potentially enhances its interaction with various biological targets, making it a subject of interest in medicinal chemistry.
The molecular formula of this compound is C18H23N3O4S with a molecular weight of 377.5 g/mol. Its structure includes a furan ring, a pyridine moiety, and a piperidine core, which contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₄S |
| Molecular Weight | 377.5 g/mol |
| CAS Number | 1286727-77-2 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The furan ring can engage in π-stacking interactions with proteins, while the pyridine and piperidine structures may facilitate hydrogen bonding and hydrophobic interactions with various receptors and enzymes. These interactions can modulate cellular processes such as signal transduction and gene expression.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have been tested against various cancer cell lines, demonstrating potent cytotoxic effects.
Case Study:
In a study involving similar compounds, the IC50 values were reported to be as low as 1.55 μM against certain cancer cell lines, indicating high potency compared to standard chemotherapeutics . This suggests that modifications in the structure can lead to enhanced anticancer activity.
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. Compounds derived from similar structural frameworks have shown moderate to good activity against both Gram-positive and Gram-negative bacteria.
Research Findings:
A study evaluating antimicrobial efficacy found that compounds exhibited minimum inhibitory concentrations (MICs) ranging from 100 to 400 μg/mL against various bacterial strains . This highlights the potential application of this compound in developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications in the substituents on the furan and pyridine rings can significantly influence its potency and selectivity towards biological targets.
| Modification | Effect on Activity |
|---|---|
| Substitution on Furan | Enhances interaction with enzymes |
| Pyridine Positioning | Affects binding affinity |
| Piperidine Variants | Modulates pharmacokinetics |
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-1-methylsulfonyl-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-26(23,24)21-10-7-15(8-11-21)18(22)20(14-17-6-4-12-25-17)13-16-5-2-3-9-19-16/h2-6,9,12,15H,7-8,10-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANNAKVUHISTKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N(CC2=CC=CC=N2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














